
N-Decyl-N-(phosphonomethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Decyl(phosphonomethyl)amino)acetic acid is a chemical compound with the molecular formula C13H28NO5P and a molecular weight of 309.34 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyl(phosphonomethyl)amino)acetic acid typically involves the reaction of decylamine with phosphonomethyl acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Decyl(phosphonomethyl)amino)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted amino acids. These products have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
2-(Decyl(phosphonomethyl)amino)acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Decyl(phosphonomethyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and disrupting cellular processes, leading to its observed biological effects . The compound’s phosphonomethyl group plays a crucial role in its activity by binding to target proteins and altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyphosate: A widely known herbicide with a similar phosphonomethyl group.
N-(Phosphonomethyl)glycine: Another compound with similar structural features and applications.
Uniqueness
2-(Decyl(phosphonomethyl)amino)acetic acid is unique due to its decyl group, which imparts specific properties and enhances its activity in various applications. This structural feature distinguishes it from other similar compounds and makes it valuable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
92836-90-3 |
|---|---|
Molekularformel |
C13H28NO5P |
Molekulargewicht |
309.34 g/mol |
IUPAC-Name |
2-[decyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19) |
InChI-Schlüssel |
LLSLONPOCTYQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


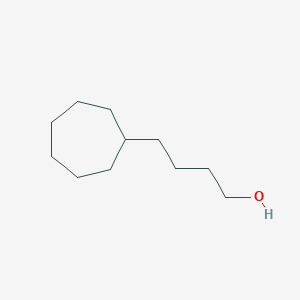
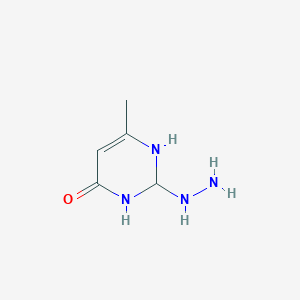
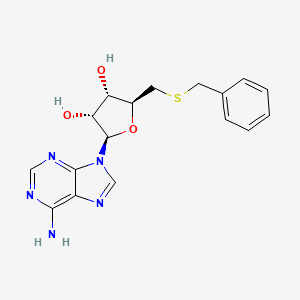
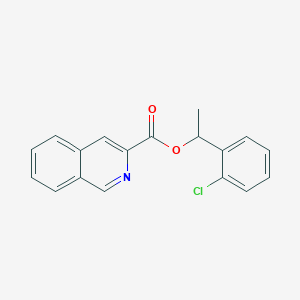
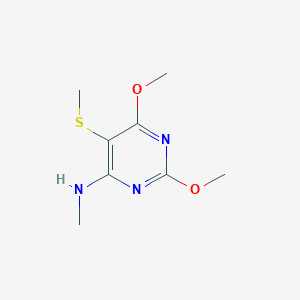
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
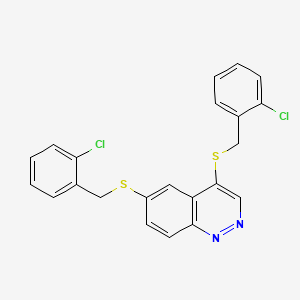
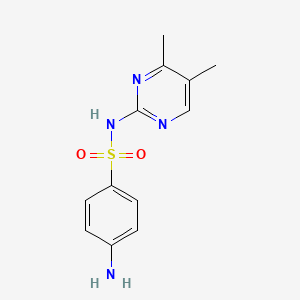
![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
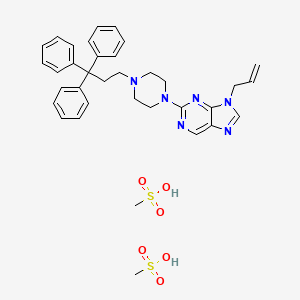

![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
